An In-depth Technical Guide to 3,5-Dimethyl-4-hydroxybenzaldehyde
An In-depth Technical Guide to 3,5-Dimethyl-4-hydroxybenzaldehyde
CAS Number: 2233-18-3
This technical guide provides a comprehensive overview of 3,5-Dimethyl-4-hydroxybenzaldehyde, a significant aromatic aldehyde with diverse applications in research and development. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and biological significance.
Chemical and Physical Properties
3,5-Dimethyl-4-hydroxybenzaldehyde, also known as 4-hydroxy-3,5-dimethylbenzaldehyde, is a substituted phenolic aldehyde.[1][2] Its chemical structure features a benzene ring substituted with a formyl group (-CHO), a hydroxyl group (-OH), and two methyl groups (-CH3) at positions 3 and 5 relative to the formyl group. This unique substitution pattern imparts specific chemical reactivity and physical characteristics to the molecule.
A summary of its key quantitative properties is presented in the table below:
| Property | Value | Reference |
| CAS Number | 2233-18-3 | [1][2] |
| Molecular Formula | C₉H₁₀O₂ | [3] |
| Molecular Weight | 150.17 g/mol | [1][3] |
| Melting Point | 112-114 °C | [2] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in chloroform and ethyl acetate | [3] |
Synthesis of 3,5-Dimethyl-4-hydroxybenzaldehyde
A common and efficient method for the synthesis of 3,5-Dimethyl-4-hydroxybenzaldehyde involves the formylation of 2,6-dimethylphenol. This process is a crucial step in the multi-step synthesis of various pharmaceutical compounds.[4]
Experimental Protocol: Formylation of 2,6-dimethylphenol
This protocol outlines a laboratory-scale synthesis of 3,5-Dimethyl-4-hydroxybenzaldehyde.
Materials:
-
2,6-dimethylphenol
-
Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)
-
Sodium hydroxide (NaOH)
-
Ethylene glycol (EG)
-
Deionized water (H₂O)
-
Oxygen (O₂)
-
Hydrochloric acid (HCl), 2% solution
-
Chloroform (CHCl₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
In a reaction vessel, combine 2,6-dimethylphenol (5.0 mmol), Co(OAc)₂·4H₂O (0.05 mmol, 12 mg), and NaOH (5.0 mmol, 0.2 g).
-
Add a solvent mixture of ethylene glycol (5.0 mL) and deionized water (0.25 mL).
-
Stir the mixture while bubbling oxygen (1.0 atm) through it.
-
Maintain the reaction temperature at 50 °C for 12 hours.
-
After 12 hours, cool the reaction mixture to room temperature.
-
Add 10.0 mL of 2% hydrochloric acid and 10.0 mL of chloroform to the mixture.
-
Separate the chloroform phase.
-
Extract the aqueous phase twice more with 10.0 mL of chloroform each time.
-
Combine all the organic layers and dry them over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain a residue.
-
Purify the residue by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (5:1) as the eluent.
-
Collect the fractions containing the desired product and evaporate the solvent to yield 3,5-Dimethyl-4-hydroxybenzaldehyde as a white solid.[3]
Applications in Drug Development
3,5-Dimethyl-4-hydroxybenzaldehyde is a valuable intermediate in the synthesis of various pharmaceutical compounds.[4] Its most notable application is in the production of the anti-HIV drug, Etravirine.
Intermediate in the Synthesis of Etravirine
Etravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[4] The synthesis of Etravirine involves the conversion of 3,5-Dimethyl-4-hydroxybenzaldehyde to 4-hydroxy-3,5-dimethylbenzonitrile, a key precursor.[4]
Potential Biological Activities and Signaling Pathway Involvement
While direct studies on the biological activities of 3,5-Dimethyl-4-hydroxybenzaldehyde are limited, extensive research on structurally similar compounds, particularly other hydroxybenzaldehydes, provides strong evidence for its potential as a bioactive molecule.
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals.[5] The presence of two electron-donating methyl groups on the aromatic ring of 3,5-Dimethyl-4-hydroxybenzaldehyde is expected to enhance its antioxidant potential.
Experimental Protocol: DPPH Radical Scavenging Assay (Example)
This protocol, commonly used for evaluating the antioxidant activity of phenolic compounds, can be adapted to assess 3,5-Dimethyl-4-hydroxybenzaldehyde.
Materials:
-
3,5-Dimethyl-4-hydroxybenzaldehyde
-
2,2-Diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Positive controls (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of concentrations of 3,5-Dimethyl-4-hydroxybenzaldehyde in methanol.
-
In a 96-well plate, add a specific volume of the DPPH solution to each well.
-
Add a small volume of the different concentrations of the test compound or positive controls to the wells. Include a blank (methanol only) and a control (DPPH solution and methanol).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100[5]
Anti-inflammatory Activity and Signaling Pathway Modulation
Chronic inflammation is implicated in a wide range of diseases. Several hydroxybenzaldehyde derivatives have demonstrated anti-inflammatory effects, often through the modulation of key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[6][7]
Potential Involvement in MAPK and NF-κB Signaling:
-
MAPK Pathway: The MAPK signaling cascade plays a crucial role in inflammation.[7] Some benzaldehyde derivatives have been shown to exert anti-inflammatory effects by inhibiting the phosphorylation of key proteins in the MAPK pathway, such as ERK, JNK, and p38.
-
NF-κB Pathway: The NF-κB transcription factor is a master regulator of inflammation.[8][9] Inhibition of NF-κB activation is a key mechanism for the anti-inflammatory effects of many natural and synthetic compounds. It is plausible that 3,5-Dimethyl-4-hydroxybenzaldehyde could also modulate this pathway.
Conclusion
3,5-Dimethyl-4-hydroxybenzaldehyde is a versatile chemical compound with established importance as a synthetic intermediate in the pharmaceutical industry, particularly in the production of the anti-HIV drug Etravirine. Furthermore, based on the biological activities of structurally related compounds, it holds significant promise as a potential antioxidant and anti-inflammatory agent. Further research is warranted to fully elucidate its biological mechanisms of action and to explore its therapeutic potential in various disease models. This technical guide provides a solid foundation for researchers and drug development professionals interested in leveraging the unique properties of this compound.
References
- 1. 3,5-Dimethyl-4-hydroxybenzaldehyde | C9H10O2 | CID 75222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-羟基-3,5-二甲基苯甲醛 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3,5-Dimethyl-4-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Vasculoprotective Effects of 3-Hydroxybenzaldehyde against VSMCs Proliferation and ECs Inflammation | PLOS One [journals.plos.org]
- 7. Research progress on plant-derived natural compounds regulating the MAPK signaling pathway for the prevention and therapy of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

